4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide is a synthetic compound characterized by its unique structure that includes a pyrazole ring and a dioxaborolane moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its boron-containing structure, which can facilitate various
While specific biological activity data for 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide is limited, compounds containing pyrazole and boron have been investigated for various biological activities. These may include:
Further studies are needed to elucidate the specific biological effects of this compound .
The synthesis of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide typically involves several steps:
These processes may require optimization depending on the specific reagents and conditions used .
The unique structure of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide lends itself to various applications:
Several compounds share structural similarities with 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Boronate) Anilines | Contains aniline linked to boronates | Known for their application in Suzuki coupling reactions |
| 1-Methylpyrazole Boronic Acid | A simpler pyrazole-boron compound | Used extensively in organic synthesis |
| Pyrazole Sulfonamides | Contains sulfonamide groups | Exhibits diverse biological activities |
The uniqueness of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide lies in its combination of both boron and sulfonic acid functionalities within a pyrazole framework. This combination enhances its reactivity and potential applications compared to other similar compounds .
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide is a heterocyclic boronic ester with a sulfonamide functional group. Its classification includes:
IUPAC Name: 4-(Dioxaborolan-2-yl)-1-sulfonic acid dimethylamide, 4,4,5,5-tetramethylpyrazole.
Synonyms: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-sulfonic acid dimethylamide, 4-(Pinacol boronate)-pyrazole-1-sulfonic acid dimethylamide.
The compound emerged from advancements in boron chemistry and heterocyclic synthesis. Key milestones include:
The boronate ester and pyrazole core synergize to enhance reactivity and versatility:
The compound 4-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide represents a complex heterocyclic organoboron compound with the molecular formula C₁₁H₂₀BN₃O₄S [1]. The molecular weight has been consistently reported as 301.17 grams per mole across multiple chemical databases [1] [4]. This compound is registered under the Chemical Abstracts Service number 959585-47-8 and carries the MDL number MFCD18383273 [5].
The systematic International Union of Pure and Applied Chemistry name for this compound is N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-sulfonamide [1] [3]. The compound can be represented by the Simplified Molecular Input Line Entry System notation: O=S(N1N=CC(B2OC(C)(C)C(C)(C)O2)=C1)(N(C)C)=O [5].
Table 1: Molecular Formula and Weight Analysis
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀BN₃O₄S |
| Molecular Weight (g/mol) | 301.17 |
| CAS Number | 959585-47-8 |
| SMILES Notation | O=S(N1N=CC(B2OC(C)(C)C(C)(C)O2)=C1)(N(C)C)=O |
| IUPAC Name (Primary) | N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-sulfonamide |
| MDL Number | MFCD18383273 |
The molecular architecture of this compound encompasses several distinct structural components that contribute to its overall chemical identity [1]. The core framework consists of a five-membered pyrazole ring system containing two nitrogen atoms in the 1,2-positions, characteristic of aromatic heterocycles [6]. This pyrazole ring adopts a planar configuration typical of aromatic systems, with sp² hybridization at all carbon and nitrogen atoms within the ring [6].
The dioxaborolane moiety represents a six-membered cyclic boronic ester structure featuring a boron atom coordinated to two oxygen atoms in a bridging arrangement [7]. The tetramethyl substitution pattern at the 4,4,5,5-positions provides steric bulk and influences the conformational preferences of this ring system [7]. The boron center exhibits tetrahedral geometry due to its sp³ hybridization state when coordinated within the dioxaborolane framework [8].
The sulfonamide functional group constitutes a critical structural element, with the sulfur atom maintaining tetrahedral coordination geometry through bonding to two oxygen atoms via double bonds and one nitrogen atom [9]. The dimethylamino substituent attached to the sulfonamide nitrogen adopts a pyramidal geometry consistent with sp³ hybridization [10].
Table 2: Constitutional Structure Components
| Component | Chemical Formula | Hybridization State | Key Characteristics |
|---|---|---|---|
| Pyrazole Ring System | C₃H₃N₂ | sp² (aromatic) | Five-membered heterocycle with two nitrogen atoms |
| Dioxaborolane Ring | C₆H₁₂BO₂ | sp³ (tetrahedral B) | Six-membered ring with boron atom in bridging position |
| Sulfonamide Group | SO₂ | sp³ (tetrahedral S) | Electron-withdrawing group with S=O bonds |
| Dimethylamino Group | N(CH₃)₂ | sp³ (pyramidal N) | Tertiary amine substituent on sulfonamide nitrogen |
The stereochemical considerations for this compound are primarily influenced by the conformational flexibility around rotatable bonds and the inherent geometry of the ring systems [1]. The molecule contains three rotatable bonds, which provides limited conformational flexibility while maintaining structural integrity [1].
While specific single-crystal X-ray diffraction data for this exact compound were not available in the literature, structural insights can be derived from analogous dioxaborolane and pyrazole-containing compounds [7] [11]. Crystallographic studies of related 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives reveal that the dioxaborolane ring typically adopts a half-chair conformation [7] [11].
In similar ferrocenyl-substituted dioxaborolane compounds, the dioxaborolane ring exhibits a half-chair conformation with characteristic torsion angles around 24 degrees for the O-C-C-O fragment [7]. The boron-oxygen bond lengths in these systems typically range from 1.35 to 1.40 angstroms, consistent with tetrahedral boron coordination [7].
Pyrazole-containing compounds generally display planar ring geometries with dihedral angles between substituted rings ranging from 30 to 60 degrees depending on steric interactions [12] [13]. For pyrazole derivatives with bulky substituents, dihedral angles of approximately 40 to 65 degrees between the pyrazole ring and attached aromatic systems have been observed [14].
The conformational landscape of this compound is dominated by the interplay between the rigid aromatic pyrazole core and the flexible dioxaborolane ring system [11]. The pyrazole ring maintains planarity due to its aromatic character, with all constituent atoms lying essentially in the same plane [6]. The nitrogen atoms within the pyrazole ring exhibit sp² hybridization, contributing to the overall aromatic stabilization [6].
The dioxaborolane ring adopts a non-planar conformation similar to the half-chair arrangement observed in related structures [11]. This conformation minimizes steric interactions between the four methyl substituents while maintaining optimal orbital overlap for the boron-oxygen bonds [11]. The tetrahedral geometry around the boron center results from its coordination to two oxygen atoms and the attachment to the pyrazole carbon [8].
Table 3: Molecular Geometry and Conformational Parameters
| Structural Parameter | Expected Value/Description | Literature Reference Type |
|---|---|---|
| Pyrazole Ring Planarity | Planar aromatic system | Pyrazole crystal structures |
| Dioxaborolane Ring Conformation | Half-chair conformation | Dioxaborolane conformational studies |
| Boron-Oxygen Bond Length (typical) | 1.35-1.40 Å | Boronic ester bond lengths |
| Sulfur-Nitrogen Bond Length (typical) | 1.63-1.67 Å | Sulfonamide structural data |
| Dihedral Angle: Pyrazole-Dioxaborolane | 30-60° (estimated) | Heterocyclic torsion angles |
| Boron Coordination Geometry | Tetrahedral | Boron coordination chemistry |
The sulfonamide group exhibits tetrahedral geometry around the sulfur center, with the sulfur-oxygen bonds displaying significant double-bond character [15]. The sulfur-nitrogen bond length typically ranges from 1.63 to 1.67 angstroms in sulfonamide systems, reflecting the partial double-bond character arising from resonance effects [15].
Computational chemistry data indicates a topological polar surface area of 73.66 square angstroms, suggesting moderate polarity [1]. The calculated logarithmic partition coefficient value of -0.1632 indicates hydrophilic character, consistent with the presence of multiple polar functional groups [1].
The electronic structure of this compound reflects the diverse bonding environments present within its molecular framework [1]. The pyrazole ring system exhibits characteristic aromatic bonding patterns with delocalized π-electron density across the five-membered ring [6]. The nitrogen atoms within the pyrazole contribute lone pairs to the aromatic system while maintaining sp² hybridization [6].
The boron-oxygen bonds within the dioxaborolane ring display predominantly covalent character with partial ionic contribution due to the electronegativity difference between boron and oxygen [16]. The boron center functions as an electron-deficient site, capable of accepting electron density from coordinating species [16]. This Lewis acidic character is modulated by the cyclic coordination environment provided by the dioxaborolane framework [16].
The sulfonamide functional group exhibits complex electronic distribution patterns influenced by resonance effects [9]. The sulfur-nitrogen bond possesses partial double-bond character resulting from the delocalization of nitrogen lone-pair electrons into the sulfur-oxygen antibonding orbitals [10]. This resonance interaction affects the hybridization state of the sulfonamide nitrogen, promoting sp² character [10].
Table 4: Electronic Distribution Analysis
| Electronic Feature | Predicted Characteristics | Chemical Significance |
|---|---|---|
| HOMO Localization | Delocalized over pyrazole ring system | Determines nucleophilic reactivity sites |
| LUMO Localization | Concentrated on electron-withdrawing groups | Indicates electrophilic attack positions |
| Electron Density at Boron | Electron-deficient due to coordination | Affects Lewis acid behavior |
| Pyrazole Aromaticity | Maintained aromatic character | Stabilizes molecular framework |
| Sulfonamide Resonance | Partial double bond character | Affects nitrogen hybridization |
The electronic properties are further characterized by the presence of six hydrogen bond acceptor sites and the absence of conventional hydrogen bond donors [1]. The molecular orbital distribution likely features the highest occupied molecular orbital localized primarily on the electron-rich pyrazole ring system, while the lowest unoccupied molecular orbital concentrates on the electron-withdrawing sulfonamide group [17].
Table 5: Bonding Patterns and Electronic Character
| Bond Type | Bond Order | Hybridization | Electronic Character |
|---|---|---|---|
| B-O (dioxaborolane) | 1.0 | sp³-sp³ | Covalent, electron-sharing |
| S=O (sulfonyl) | 2.0 | sp³-sp² | Highly polar covalent |
| S-N (sulfonamide) | 1.2-1.5 | sp³-sp²/sp³ | Polar covalent with resonance |
| N-N (pyrazole) | 1.0 | sp²-sp² | Aromatic π-bonding |
| C-N (pyrazole) | 1.5 (aromatic) | sp²-sp² | Aromatic delocalization |
| Property | Value | Source/Notes |
|---|---|---|
| Chemical Name | 4-(4,4,5,5-Tetramethyl- [2] [3]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide | IUPAC nomenclature |
| CAS Registry Number | 959585-47-8 | ChemScene database [4] |
| Molecular Formula | C₁₁H₂₀BN₃O₄S | ChemScene database [4] |
| Molecular Weight (g/mol) | 301.17 | ChemScene database [4] |
| Physical State | Solid | Typical for this compound class |
| Appearance | White to off-white crystalline powder | Typical for boronic acid pinacol esters |
| Melting Point (°C) | Not reported | Data not available in literature |
| Boiling Point (°C) | Not reported | Data not available in literature |
| Solubility in Water | Slightly soluble | Based on structural analysis |
| TPSA (Ų) | 73.66 | ChemScene computational data [4] |
| LogP | -0.1632 | ChemScene computational data [4] |
| H-Bond Acceptors | 6 | ChemScene computational data [4] |
| H-Bond Donors | 0 | ChemScene computational data [4] |
Table 2: Comparison with Related Pyrazole Boronic Acid Pinacol Esters
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
|---|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-08-4 | C₉H₁₅BN₂O₂ | 194.04 | 125-130 [5] |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 761446-44-0 | C₁₀H₁₇BN₂O₂ | 208.07 | 67-69 [6] |
| 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1036991-40-8 | C₁₁H₁₉BN₂O₂ | 222.10 | 85-89 [7] |
| 4-(4,4,5,5-Tetramethyl- [2] [3]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide | 959585-47-8 | C₁₁H₂₀BN₃O₄S | 301.17 | Not reported |
Table 3: Expected Spectroscopic Characteristics
| Technique | Key Characteristics | Notes |
|---|---|---|
| ¹H NMR | Tetramethyl dioxaborolane: δ 1.2-1.3 ppm (12H, s); Pyrazole CH: δ 7.5-8.0 ppm; N(CH₃)₂: δ 2.8-3.0 ppm (6H, s) | Based on related pyrazole sulfonamides and boronic esters [10] [12] |
| ¹³C NMR | Dioxaborolane carbons: δ 24-25 ppm (CH₃), 83-84 ppm (quaternary C); Pyrazole carbons: δ 120-140 ppm | Characteristic chemical shifts for functional groups [8] |
| ¹¹B NMR | Boronic ester signal: δ 20-30 ppm (typical for pinacol boronate) | Typical range for boronic ester compounds [15] |
| Mass Spectrometry (ESI) | Molecular ion peak [M+H]⁺: m/z 302; Fragmentation: Loss of pinacol group, sulfonamide cleavage | Expected fragmentation pattern |
| Infrared Spectroscopy | S=O stretch: 1300-1350 cm⁻¹; B-O stretch: 1140-1160 cm⁻¹; C-H stretch: 2900-3000 cm⁻¹ | Characteristic absorption bands [13] [10] |
| UV-Visible Spectroscopy | λmax: 250-280 nm (pyrazole π→π* transition); Extinction coefficient: moderate | Typical UV absorption for pyrazole derivatives [14] |